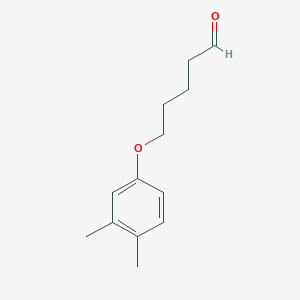

5-(3,4-Dimethylphenoxy)pentanal

Description

5-(3,4-Dimethylphenoxy)pentanal is an organic compound featuring a pentanal backbone substituted with a 3,4-dimethylphenoxy group. The aldehyde functional group at the terminal position and the electron-donating methyl groups on the aromatic ring influence its reactivity and physical properties. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings . This discontinuation may stem from challenges in synthesis, stability, or market demand compared to similar compounds.

Properties

IUPAC Name |

5-(3,4-dimethylphenoxy)pentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-11-6-7-13(10-12(11)2)15-9-5-3-4-8-14/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQBXFZCRHEJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCCC=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(3,4-Dimethylphenoxy)pentanal with structurally related compounds, focusing on substituent effects, functional groups, synthesis protocols, and physicochemical properties.

Key Findings:

Substituent Position and Electronic Effects The 3,4-dimethylphenoxy group in this compound differs from the 2,4-dimethylphenoxy analogs (e.g., compound 3 in Table 1). The latter’s 2,4-substitution pattern enhances electron-donating effects, lowering the acidity of phenolic precursors and necessitating harsh reflux conditions during synthesis .

Functional Group Impact Aldehyde vs. Carboxylic Acid/Ketone: The aldehyde group in this compound confers higher reactivity in nucleophilic additions compared to carboxylic acids (e.g., 5-(2,3-Dimethoxyphenyl)pentanoic acid) or ketones (e.g., benzylacetone). However, aldehydes are prone to oxidation, which may explain the discontinued availability of this compound . Oxadiazole Derivatives: Compounds like 2-(2,4-dimethylphenoxy)acetohydrazide (3) incorporate heterocyclic oxadiazole rings, enhancing thermal stability (melting points >140°C) and enabling pharmaceutical applications .

Synthesis and Yield Phenoxy-containing aldehydes often require controlled pH during isolation. For example, compound 4 (Table 1) achieved a 79% yield when filtered at pH 5–6, whereas basic or strongly acidic conditions reduced yields due to salt formation . Similar challenges may apply to this compound, though its synthesis protocol remains unspecified.

Commercial and Practical Considerations The discontinuation of this compound contrasts with the availability of analogs like 5-(2,3-Dimethoxyphenyl)pentanoic acid, suggesting higher demand or easier synthesis for the latter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.